molecular formula C16H21FN2O3S B8065480 (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid

(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid

Cat. No.: B8065480
M. Wt: 340.4 g/mol
InChI Key: DKRNVECXTRGZAD-UHFFFAOYSA-N
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Description

(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfanyl group, and a hydroxy group attached to an octahydrocyclopenta[d]pyrimidin ring

Preparation Methods

The synthesis of (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid involves multiple steps. One common synthetic route includes the use of starting materials such as 4-fluorobenzyl chloride and thiourea, which undergo a series of reactions including nucleophilic substitution, cyclization, and hydrolysis. The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of these targets. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is being studied.

Comparison with Similar Compounds

Similar compounds to (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid include other fluorophenyl derivatives, methylsulfanyl derivatives, and hydroxy-substituted pyrimidines. These compounds may share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7,12-13,15-16,18,22H,1-3,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNVECXTRGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C(NC2O)SCC3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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